2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound with the molecular formula C7H10N4 · 2HCl . It is a derivative of pyrido[3,4-D]pyrimidine and is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride involves multiple steps. One common synthetic route starts with the cyclization of pyridine and pyrimidine derivatives . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound . Industrial production methods may vary, but they generally follow similar principles, often employing large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride can be compared with other similar compounds, such as:
- 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine-2,4(1H,3H)-dione
- Derivatives of pyrimidin-5-ylpropanoic acid
These compounds share structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .
Biological Activity
2-Amino-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,4-d]pyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H10N4·2HCl
- Molecular Weight : 223.1 g/mol
- CAS Number : 157327-50-9
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as tyrosinase and various kinases involved in cancer pathways. Inhibition of these enzymes can lead to reduced melanin production and potential anti-cancer effects.
- Antitumor Activity : Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines including HepG2 (liver cancer) and MCF-7 (breast cancer) cells .
- Antimicrobial Properties : Some studies suggest that compounds in this class possess antimicrobial activity against a range of pathogens. This could be due to their ability to disrupt cellular processes in bacteria and fungi.
Table 1: Summary of Biological Activities
Case Studies
- Tyrosinase Inhibition : A study evaluated the anti-tyrosinase activity of various tetrahydropyrido derivatives. Results indicated that certain substitutions on the pyrimidine ring enhanced inhibitory effects significantly compared to standard inhibitors like kojic acid .
- Antitumor Efficacy : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines. The results demonstrated that the compound led to a dose-dependent decrease in cell viability in HepG2 and MCF-7 cells, suggesting its potential as an anticancer agent .
- Neuroprotective Effects : Preliminary studies have suggested that some derivatives may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Properties
IUPAC Name |
2-amino-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.2ClH/c8-7-10-5-3-9-2-1-4(5)6(12)11-7;;/h9H,1-3H2,(H3,8,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGHYYBHZTCKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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